molecular formula C12H12N2O4S B5661146 N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide

N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide

Cat. No.: B5661146
M. Wt: 280.30 g/mol
InChI Key: BWDQCIWVGDLCRA-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a sulfamoylphenyl group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide typically involves the reaction of 4-sulfamoylbenzylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is performed at room temperature and yields the desired product after purification .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the substrate for binding to the active site .

Comparison with Similar Compounds

Similar Compounds

    N-(4-sulfamoylphenyl)furan-2-carboxamide: Similar structure but lacks the methyl group on the furan ring.

    N-(4-sulfamoylphenyl)thiazole-2-carboxamide: Contains a thiazole ring instead of a furan ring.

    N-(4-sulfamoylphenyl)benzamide: Contains a benzene ring instead of a furan ring.

Uniqueness

N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide is unique due to the presence of both the furan ring and the sulfamoylphenyl group, which confer distinct chemical and biological properties. The furan ring provides aromatic stability and reactivity, while the sulfamoylphenyl group contributes to its biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c13-19(16,17)10-5-3-9(4-6-10)8-14-12(15)11-2-1-7-18-11/h1-7H,8H2,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDQCIWVGDLCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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